molecular formula C10H7Cl5N2O3 B7464681 2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide

2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide

Cat. No. B7464681
M. Wt: 380.4 g/mol
InChI Key: YECQFFUFZBEEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide, commonly known as TCAH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TCAH is a hydrazide derivative of dicamba, an herbicide that is widely used in agriculture. TCAH has been found to exhibit potent antifungal and antibacterial properties, making it a promising candidate for the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of TCAH is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in fungal and bacterial cells. TCAH has been found to inhibit the activity of key enzymes involved in cell wall synthesis and DNA replication, leading to cell death. TCAH has also been shown to disrupt the proton gradient across the cell membrane, leading to the leakage of intracellular components and eventual cell death.
Biochemical and Physiological Effects:
TCAH has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that TCAH can inhibit the growth and proliferation of various fungal and bacterial strains, including those that are resistant to conventional antibiotics. TCAH has also been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent. In vivo studies have shown that TCAH can reduce the severity of fungal and bacterial infections in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of TCAH is its potent antifungal and antibacterial activity, which makes it a promising candidate for the development of new drugs and therapies. TCAH is also relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, one of the limitations of TCAH is its potential toxicity, which can limit its use in certain applications. Further studies are needed to determine the safety and efficacy of TCAH in various contexts.

Future Directions

There are several future directions for research on TCAH. One area of interest is the development of new antifungal and antibacterial agents based on the structure of TCAH. Researchers are also exploring the potential use of TCAH in the treatment of cancer, as well as its potential use as a pesticide in agriculture. Further studies are needed to elucidate the mechanism of action of TCAH and to determine its safety and efficacy in various contexts.

Synthesis Methods

TCAH can be synthesized through a multistep process starting from commercially available dicamba. The first step involves the conversion of dicamba to its acid chloride derivative, which is then reacted with hydrazine hydrate to form the corresponding hydrazide. The final step involves the acetylation of the hydrazide with acetic anhydride in the presence of a catalyst such as pyridine. The purity of the final product can be enhanced through recrystallization.

Scientific Research Applications

TCAH has been extensively studied for its potential applications in various fields. One of the most promising areas of research is the development of new antifungal and antibacterial agents. TCAH has been found to exhibit potent activity against a wide range of fungal and bacterial strains, including those that are resistant to conventional antibiotics. TCAH has also been investigated for its potential use in the treatment of cancer, as it has been found to induce apoptosis in cancer cells.

properties

IUPAC Name

2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl5N2O3/c11-5-1-2-7(6(12)3-5)20-4-8(18)16-17-9(19)10(13,14)15/h1-3H,4H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECQFFUFZBEEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NNC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl5N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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